7-Chlorobenzoxazole-2-methanamine
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Overview
Description
7-Chlorobenzoxazole-2-methanamine is a chemical compound with the molecular formula C8H7ClN2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 7th position and a methanamine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with various reagents. One common method is the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzoxazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
7-Chlorobenzoxazole-2-methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Chlorobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the chlorine and methanamine substitutions.
2-Aminobenzoxazole: Similar structure but without the chlorine atom.
7-Chlorobenzoxazole: Lacks the methanamine group.
Uniqueness
7-Chlorobenzoxazole-2-methanamine is unique due to the presence of both the chlorine atom and the methanamine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(7-chloro-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2 |
InChI Key |
JSUCEHPJLKAOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)CN |
Origin of Product |
United States |
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